1H and 13C NMR chemical shift assignments for (1R,2R)-2-Methylthiocyclohexanol
1H and 13C NMR chemical shift assignments for (1R,2R)-2-Methylthiocyclohexanol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for (1R,2R)-2-Methylthiocyclohexanol
Authored by: A Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insights into molecular structure and dynamics. For drug development professionals and researchers, the precise characterization of chiral molecules is of paramount importance, as stereochemistry often dictates biological activity. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of (1R,2R)-2-Methylthiocyclohexanol, a chiral disubstituted cyclohexane.
The presence of hydroxyl and methylthio substituents on a cyclohexane ring, combined with the defined stereochemistry, results in a distinct and predictable NMR spectrum. Understanding the chemical shifts and coupling constants is crucial for confirming the synthesis of the correct diastereomer and for assessing its conformational behavior in solution. This document will delve into the theoretical basis for the expected chemical shifts, provide a detailed, step-by-step experimental protocol for acquiring and assigning the NMR spectra, and present the assignments in a clear, tabular format.
Conformational Analysis of (1R,2R)-2-Methylthiocyclohexanol
The stereochemical and electronic properties of (1R,2R)-2-Methylthiocyclohexanol are best understood by examining its conformational isomers. As a trans-1,2-disubstituted cyclohexane, it can exist in two primary chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).[1][2]
The diequatorial conformation is generally more stable due to reduced steric strain.[2] In this conformation, the bulky methylthio and hydroxyl groups are positioned away from the sterically hindered axial positions, minimizing 1,3-diaxial interactions. The diaxial conformation, on the other hand, would experience significant steric repulsion between the axial substituents and the axial hydrogens on the same side of the ring. Therefore, (1R,2R)-2-Methylthiocyclohexanol is expected to exist predominantly in the diequatorial conformation in solution. This conformational preference is a key factor in predicting the ¹H and ¹³C NMR chemical shifts.
Predicted ¹H and ¹³C NMR Chemical Shift Assignments
The chemical shifts for (1R,2R)-2-Methylthiocyclohexanol can be predicted based on the known effects of hydroxyl and methylthio groups on the cyclohexane ring, as well as by comparison with structurally similar compounds.
Predicted ¹H NMR Chemical Shifts
The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclohexane ring, the methylthio group, and the hydroxyl group. The chemical shifts are influenced by the electronegativity of the adjacent substituents and the spatial orientation of the protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Justification |
| H-1 | ~3.5 | ddd | J ≈ 10, 10, 4 | Deshielded by the adjacent hydroxyl group. The large coupling constants arise from axial-axial couplings to H-6ax and H-2, and the smaller coupling from axial-equatorial coupling to H-6eq. |
| H-2 | ~2.8 | ddd | J ≈ 10, 10, 4 | Deshielded by the adjacent methylthio group. The large coupling constants are due to axial-axial couplings to H-1 and H-3ax, and the smaller coupling from axial-equatorial coupling to H-3eq. |
| H-3ax, H-6ax | ~1.2-1.4 | m | - | Axial protons at these positions are shielded relative to their equatorial counterparts. |
| H-3eq, H-6eq | ~2.0-2.2 | m | - | Equatorial protons are generally more deshielded than axial protons in the same position. |
| H-4, H-5 | ~1.5-1.8 | m | - | These protons are further from the electron-withdrawing substituents and will have chemical shifts typical of cyclohexane methylene groups. |
| -SCH₃ | ~2.1 | s | - | The methyl protons are deshielded by the sulfur atom, resulting in a singlet in the upfield region. |
| -OH | Variable | br s | - | The chemical shift of the hydroxyl proton is concentration and solvent dependent and often appears as a broad singlet. |
Predicted ¹³C NMR Chemical Shifts
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and their stereochemical relationship to the carbon atoms.
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| C-1 | ~75 | The carbon attached to the electronegative oxygen of the hydroxyl group will be significantly deshielded. |
| C-2 | ~50 | The carbon bearing the methylthio group will also be deshielded, but to a lesser extent than C-1. |
| C-3, C-6 | ~30-35 | These carbons are in the β-position to the substituents and will have chemical shifts influenced by their proximity to the functional groups. |
| C-4, C-5 | ~25 | These carbons are furthest from the substituents and will have chemical shifts closer to that of unsubstituted cyclohexane. |
| -SCH₃ | ~15 | The methyl carbon of the methylthio group will appear in the upfield region of the spectrum. |
Experimental Protocol for NMR Analysis
The following is a detailed, step-by-step methodology for the acquisition and assignment of the ¹H and ¹³C NMR spectra of (1R,2R)-2-Methylthiocyclohexanol.
Sample Preparation
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Compound Purity: Ensure the sample of (1R,2R)-2-Methylthiocyclohexanol is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a deuterated solvent that will dissolve the compound and is appropriate for the desired NMR experiments. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
1D NMR Data Acquisition
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Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
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Optimize the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
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Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-100 ppm).
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A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[3]
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2D NMR Data Acquisition for Unambiguous Assignment
To definitively assign all proton and carbon signals, a series of two-dimensional NMR experiments should be performed.[4][5]
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COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are spin-spin coupled, typically over two to three bonds. It is invaluable for identifying adjacent protons in the cyclohexane ring.[4][5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for linking different spin systems within the molecule.
Visualization of Key NMR Correlations
The following diagrams, generated using the DOT language, illustrate the molecular structure and the expected key correlations from 2D NMR experiments.
Figure 1: Molecular structure of (1R,2R)-2-Methylthiocyclohexanol.
Figure 2: Expected key COSY correlations for (1R,2R)-2-Methylthiocyclohexanol.
Figure 3: Expected key HMBC correlations for (1R,2R)-2-Methylthiocyclohexanol.
Conclusion
The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of (1R,2R)-2-Methylthiocyclohexanol is achievable through a systematic approach that combines one- and two-dimensional NMR techniques. The conformational rigidity of the cyclohexane ring, with a strong preference for the diequatorial conformation of the substituents, leads to a well-resolved and interpretable set of spectra. This guide provides the foundational knowledge and a detailed experimental workflow for researchers and scientists to confidently characterize this and similar chiral molecules, ensuring structural integrity and stereochemical purity in their research and development endeavors.
References
- Bax, A., & Davis, D. G. (1985). MLEV-17-Based Two-Dimensional Homonuclear Magnetization Transfer Spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley.
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy: 13C NMR Chemical Shifts. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
-
Bruker Corporation. (n.d.). NMR Spectroscopy Software. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. ulethbridge.ca [ulethbridge.ca]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]





